molecular formula C11H16O B3309918 1-(2,3-Dimethylphenyl)propan-1-ol CAS No. 944268-64-8

1-(2,3-Dimethylphenyl)propan-1-ol

Cat. No.: B3309918
CAS No.: 944268-64-8
M. Wt: 164.24 g/mol
InChI Key: JAQBSAIXIMCIFX-UHFFFAOYSA-N
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Description

1-(2,3-Dimethylphenyl)propan-1-ol is an organic compound with the molecular formula C11H16O and a molecular weight of 164.24 g/mol. It is a significant compound in various fields of scientific research, particularly in the development of pharmaceuticals targeting complex molecular pathways involved in diseases such as cancer and inflammation.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2,3-Dimethylphenyl)propan-1-ol can be synthesized through several methods. One common synthetic route involves the reduction of 1-(2,3-dimethylphenyl)propan-1-one using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) . The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions.

Industrial Production Methods

In industrial settings, the production of this compound may involve catalytic hydrogenation of the corresponding ketone using a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature . This method is preferred for large-scale production due to its efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-Dimethylphenyl)propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 1-(2,3-dimethylphenyl)propan-1-one using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).

    Reduction: It can be reduced to the corresponding alkane using strong reducing agents.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in an alkaline medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Thionyl chloride (SOCl2) in pyridine or phosphorus tribromide (PBr3) in dichloromethane.

Major Products Formed

    Oxidation: 1-(2,3-Dimethylphenyl)propan-1-one.

    Reduction: 1-(2,3-Dimethylphenyl)propane.

    Substitution: 1-(2,3-Dimethylphenyl)propyl chloride or bromide.

Scientific Research Applications

1-(2,3-Dimethylphenyl)propan-1-ol is extensively used in scientific research due to its unique chemical properties. It plays a crucial role in the development of new pharmaceuticals, particularly those targeting cancer and inflammation. The compound’s ability to interact with specific molecular pathways makes it valuable for studying the mechanisms of various diseases and developing targeted therapies.

In addition to its pharmaceutical applications, this compound is used in the synthesis of other complex organic molecules, serving as an intermediate in various chemical reactions. Its antifouling properties also make it useful in industrial applications, such as coatings for ship hulls to prevent marine growth.

Mechanism of Action

The mechanism of action of 1-(2,3-Dimethylphenyl)propan-1-ol involves its interaction with specific molecular targets and pathways. For instance, it has been shown to reduce the activity of noradrenergic neurons in the locus coeruleus, producing a state that mimics non-REM sleep, thereby anesthetizing mice. This effect is achieved through the modulation of neurotransmitter release and receptor activity in the central nervous system.

Comparison with Similar Compounds

1-(2,3-Dimethylphenyl)propan-1-ol can be compared with other similar compounds such as:

  • 1-(2,4-Dimethylphenyl)propan-1-ol
  • 1-(2,3-Dimethylphenyl)ethanol
  • 1-(2,3-Dimethylphenyl)propan-2-ol

These compounds share similar structural features but differ in the position and number of methyl groups or the type of alcohol functional group. The unique positioning of the methyl groups in this compound contributes to its distinct chemical properties and reactivity .

Properties

IUPAC Name

1-(2,3-dimethylphenyl)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O/c1-4-11(12)10-7-5-6-8(2)9(10)3/h5-7,11-12H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAQBSAIXIMCIFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC(=C1C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 2,3-dimethylbenzaldehyde (1.0 g, 7.5 mmol) in anhydrous tetrahydrofuran (50 ml), at −78° C. and under nitrogen, was added ethyllithium (0.5M in benzene:cyclohexane 9:1, 14.9 ml, 7.5 mmol), dropwise via syringe. The reaction mixture was stirred at −78° C. for 30 min and then poured into ice cold hydrochloric acid (2N, 20 ml). The mixture was extracted with ethyl acetate (2×50 ml) and the combined extracts were dried (MgSO4) and concentrated in vacuo to give the title compound (1.22 g).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
14.9 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
20 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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